(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol

asymmetric catalysis chiral chromium catalyst aziridine desymmetrization

(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol (CAS 212378-89-7, molecular formula C₂₄H₃₁NO₂, molecular weight 365.51 g/mol) is a chiral tridentate Schiff base ligand featuring a 1-amino-2-indanol backbone condensed with 3,5-di-tert-butylsalicylaldehyde. Supplied as a solid (mp 128–131 °C, ≥97% purity), it serves as a precursor to chromium(III) complexes that catalyze asymmetric transformations including meso-aziridine ring-opening, CO₂-epoxide copolymerization, and hetero-ene reactions.

Molecular Formula C24H31NO2
Molecular Weight 365.5 g/mol
CAS No. 212378-89-7
Cat. No. B12059301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol
CAS212378-89-7
Molecular FormulaC24H31NO2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2C(CC3=CC=CC=C23)O
InChIInChI=1S/C24H31NO2/c1-23(2,3)17-11-16(22(27)19(13-17)24(4,5)6)14-25-21-18-10-8-7-9-15(18)12-20(21)26/h7-11,13-14,20-21,26-27H,12H2,1-6H3/t20-,21+/m1/s1
InChIKeyMMNHXVSQIRTBOZ-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol (CAS 212378-89-7): A Chiral Tridentate Schiff Base Ligand for Asymmetric Catalysis


(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol (CAS 212378-89-7, molecular formula C₂₄H₃₁NO₂, molecular weight 365.51 g/mol) is a chiral tridentate Schiff base ligand featuring a 1-amino-2-indanol backbone condensed with 3,5-di-tert-butylsalicylaldehyde. Supplied as a solid (mp 128–131 °C, ≥97% purity), it serves as a precursor to chromium(III) complexes that catalyze asymmetric transformations including meso-aziridine ring-opening, CO₂-epoxide copolymerization, and hetero-ene reactions [1].

Why Generic Substitution Fails: Non-Interchangeability of (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol with Other Salen and Tridentate Ligands


Even structurally analogous Schiff base ligands cannot substitute for the target compound. Classic tetradentate (salen)Cr(III) complexes are virtually inactive for aziridine ring-opening (14% ee, turnover frequency <1 h⁻¹), while tridentate variants lacking the 3,5-di-tert-butyl substitution pattern suffer 30–36 percentage-point lower conversion at identical catalyst loading—despite retaining 100% enantioselectivity. The precise combination of the (1S,2R)-indanol stereochemical configuration and the bulky 3,5-di-tert-butylsalicylidene motif is essential for achieving both high catalytic turnover and optical purity, as demonstrated by direct head-to-head ligand screening [1].

Quantitative Differential Evidence Guide for (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol in Asymmetric Catalysis


Enantioselectivity in Meso-Aziridine Ring-Opening: 100% ee vs 14% ee for Classic Tetradentate Salen Cr(III)

The CrCl₃ complex of target ligand 10 catalyzes the ring-opening of N-2,4-dinitrobenzyl cyclopentene imine with TMSN₃ in acetone (5 mol% catalyst, room temperature) to afford the product in 100% enantiomeric excess (ee) with complete conversion within 3 hours. Under identical conditions, the classic tetradentate (salen)Cr(III) complex 1 yields only 14% ee and a turnover frequency below 1 h⁻¹ [1].

asymmetric catalysis chiral chromium catalyst aziridine desymmetrization

Structure-Activity Relationship: Ligand 10 Outperforms All Other Tridentate Indanol-Based Ligands in Conversion

A panel of seven tridentate Schiff base ligands (4–10) was evaluated under the same conditions (5 mol% Cr(III) complex, acetone, rt). Ligand 10 (3,5-di-tert-butyl) uniquely achieves 100% conversion while maintaining 100% ee. Ligands 7 (R=H), 8 (R=CH₃), and 9 (R=tBu), all derived from (1S,2R)-1-amino-2-indanol, give 100% ee but only 64%, 69%, and 70% conversion, respectively. Ligands 4–6 with non-indanol amino-alcohol backbones yield substantially lower ee (30–60%) and conversion (7–66%) even after 24 h [1].

ligand optimization Schiff base structure-activity relationship chromium catalysis

Enhanced Low-Temperature Enantioselectivity via Azide Counterion Exchange: 87% ee at –30 °C

Treatment of the ligand 10-CrCl₃ complex with TMSN₃ generates the corresponding azide complex, which enables practical reaction rates at reduced temperatures. For the ring-opening of cyclopentene-derived aziridine 2, the azide complex delivers 74% ee at +20 °C and 87% ee at –30 °C, whereas the parent chloride complex gives 100% ee only at room temperature. The tetradentate (salen)Cr(III) system shows no measurable aziridine ring-opening activity at any temperature [1].

counterion effect low-temperature catalysis chromium azide complex

Application Scenarios for (1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol (CAS 212378-89-7) in Chemical R&D and Industrial Synthesis


Enantioselective Desymmetrization of Meso-Aziridines for Chiral 1,2-Diamine Synthesis

The ligand 10-Cr(III) azide complex enables the catalytic asymmetric ring-opening of meso-N-dinitrobenzyl aziridines with TMSN₃, providing differentially protected chiral 1,2-diamines in up to 87% ee at –30 °C and >95% isolated yield. This method is directly applicable to the preparation of non-C₂-symmetric diamine ligands and pharmaceutical intermediates that are inaccessible via classical resolution [1].

Copolymerization of CO₂ and Cyclohexene Oxide for Poly(cyclohexene carbonate) Production

The chromium(III) complex derived from this ligand catalyzes the alternating copolymerization of CO₂ and cyclohexene oxide to produce poly(cyclohexene carbonate), a sustainable polymer with potential as a biodegradable packaging material and a chemical recycling platform. The ligand's tridentate coordination mode and steric bulk contribute to high carbonate linkage selectivity .

Asymmetric Hetero-Ene Reaction for β-Hydroxyenol Ether Synthesis

The same ligand-Cr(III) system catalyzes the enantioselective hetero-ene reaction between aryl aldehydes and 2-methoxypropene, yielding chiral β-hydroxyenol ethers that serve as versatile building blocks for natural product synthesis and medicinal chemistry programs .

Preparation of Air-Stable Pre-Catalyst Complexes for Method Development

The ligand can be metalated with CrCl₃·3THF under standard Schlenk conditions to generate an air-stable chromium(III) chloride complex (50% isolated yield after chromatographic purification), which is subsequently converted to the active azide catalyst. This bench-stable pre-catalyst streamlines reaction screening and scale-up workflows [1].

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